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Compound Name:
4-(Piperidin-4-yloxy)benzonitrile

hydrochloride

Cat. No.: B1318917 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract
This document provides a detailed, step-by-step protocol for the synthesis of 4-(Piperidin-4-
yloxy)benzonitrile hydrochloride, a valuable building block in medicinal chemistry and drug

discovery. The synthesis is a two-step process commencing with the nucleophilic aromatic

substitution reaction between N-Boc-4-hydroxypiperidine and 4-fluorobenzonitrile, followed by

the acidic deprotection of the tert-butoxycarbonyl (Boc) group to yield the final hydrochloride

salt. This protocol includes a comprehensive list of materials, detailed experimental

procedures, and a summary of key reaction parameters.

Introduction
4-(Piperidin-4-yloxy)benzonitrile and its salts are important intermediates in the synthesis of a

variety of biologically active molecules. The piperidine moiety is a common scaffold in drug

design, known to enhance physicochemical properties such as solubility, while the benzonitrile

group can participate in various pharmacophoric interactions. This protocol outlines a reliable

and reproducible method for the preparation of 4-(Piperidin-4-yloxy)benzonitrile
hydrochloride.
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A summary of the key reagents and their physicochemical properties is provided in the table

below for easy reference and calculation.

Reagent Chemical Formula
Molar Mass ( g/mol
)

Role

N-Boc-4-

hydroxypiperidine
C₁₀H₁₉NO₃ 201.26 Starting Material

4-Fluorobenzonitrile C₇H₄FN 121.11 Starting Material

Sodium Hydride (60%

dispersion in mineral

oil)

NaH 24.00 Base

N,N-

Dimethylformamide

(DMF), anhydrous

C₃H₇NO 73.09 Solvent

tert-Butyl 4-(4-

cyanophenoxy)piperidi

ne-1-carboxylate

C₁₇H₂₂N₂O₃ 318.37 Intermediate

Hydrochloric Acid (4M

in 1,4-Dioxane)
HCl 36.46

Deprotecting Agent &

Salt Formation

Dichloromethane

(DCM)
CH₂Cl₂ 84.93 Solvent

Diethyl Ether (C₂H₅)₂O 74.12
Anti-solvent for

precipitation

Experimental Protocols
The synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride is performed in two main

steps:

Step 1: Synthesis of tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

Step 2: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile hydrochloride
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Step 1: Synthesis of tert-Butyl 4-(4-
cyanophenoxy)piperidine-1-carboxylate
Materials:

N-Boc-4-hydroxypiperidine

Sodium hydride (60% dispersion in mineral oil)

Anhydrous N,N-Dimethylformamide (DMF)

4-Fluorobenzonitrile

Round-bottom flask

Magnetic stirrer and stir bar

Ice bath

Nitrogen or Argon inert atmosphere setup

Syringes and needles

Ethyl acetate

Brine solution

Anhydrous sodium sulfate

Rotary evaporator

Silica gel for column chromatography

Procedure:

To a flame-dried round-bottom flask under an inert atmosphere of nitrogen, add N-Boc-4-

hydroxypiperidine (1.0 eq).

Dissolve the starting material in anhydrous N,N-Dimethylformamide (DMF).
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Cool the solution to 0 °C using an ice bath.

Carefully add sodium hydride (1.2 eq, 60% dispersion in mineral oil) portion-wise to the

stirred solution. Caution: Hydrogen gas is evolved.

Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and

stir for an additional 30 minutes to ensure complete formation of the alkoxide.

Add 4-fluorobenzonitrile (1.1 eq) to the reaction mixture.

Heat the reaction to 80 °C and stir for 4-6 hours, or until the reaction is complete as

monitored by Thin Layer Chromatography (TLC).

Cool the reaction mixture to room temperature and carefully quench by the slow addition of

water.

Extract the aqueous layer with ethyl acetate (3 x volumes).

Combine the organic layers and wash with brine (2 x volumes).

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced

pressure using a rotary evaporator.

Purify the crude product by flash column chromatography on silica gel to afford tert-butyl 4-

(4-cyanophenoxy)piperidine-1-carboxylate as a solid.

Step 2: Synthesis of 4-(Piperidin-4-yloxy)benzonitrile
hydrochloride
Materials:

tert-Butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate

4M Hydrochloric acid in 1,4-dioxane

Dichloromethane (DCM)

Diethyl ether
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Round-bottom flask

Magnetic stirrer and stir bar

Rotary evaporator

Buchner funnel and filter paper

Procedure:

Dissolve tert-butyl 4-(4-cyanophenoxy)piperidine-1-carboxylate (1.0 eq) in a minimal amount

of dichloromethane (DCM) in a round-bottom flask.

To the stirred solution, add 4M HCl in 1,4-dioxane (5-10 eq) at room temperature.

Stir the reaction mixture for 2-4 hours at room temperature. Monitor the progress of the

deprotection by TLC or LC-MS.[1][2][3] The hydrochloride salt may begin to precipitate

during the reaction.

Upon completion of the reaction, remove the solvent and excess HCl under reduced

pressure.

To the resulting residue, add diethyl ether and stir to induce precipitation of the product.

Collect the solid product by vacuum filtration using a Buchner funnel.

Wash the collected solid with a small amount of cold diethyl ether to remove any remaining

impurities.

Dry the solid under vacuum to obtain 4-(Piperidin-4-yloxy)benzonitrile hydrochloride as a

white to off-white solid.[3]

Visualization
The overall synthetic workflow is depicted in the following diagram.
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N-Boc-4-hydroxypiperidine

4-Fluorobenzonitrile

tert-Butyl 4-(4-cyanophenoxy)
piperidine-1-carboxylate

4-(Piperidin-4-yloxy)benzonitrile
Hydrochloride

Step 1:
NaH, DMF, 80°C

Step 2:
4M HCl in Dioxane, DCM
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Caption: Synthetic scheme for 4-(Piperidin-4-yloxy)benzonitrile hydrochloride.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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